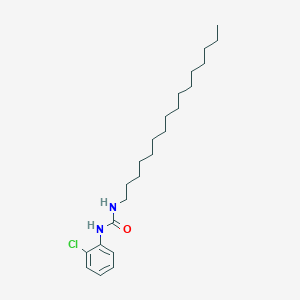
1-(2-Chlorophenyl)-3-hexadecylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chlorophenyl)-3-hexadecylurea is an organic compound that belongs to the class of ureas It is characterized by the presence of a chlorophenyl group attached to a hexadecyl chain through a urea linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorophenyl)-3-hexadecylurea typically involves the reaction of 2-chloroaniline with hexadecyl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of isocyanate. The general reaction scheme is as follows:
[ \text{2-Chloroaniline} + \text{Hexadecyl isocyanate} \rightarrow \text{this compound} ]
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to avoid any side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product. The purification process may involve multiple steps, including filtration, distillation, and crystallization, to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Chlorophenyl)-3-hexadecylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of urea derivatives with oxidized functional groups.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenylurea compounds.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(2-Chlorophenyl)-3-hexadecylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-(2-Chlorophenyl)-3-hexadecylurea can be compared with other similar compounds, such as:
1-(2-Chlorophenyl)-3-octadecylurea: Similar structure but with an octadecyl chain instead of a hexadecyl chain.
1-(2-Chlorophenyl)-3-dodecylurea: Similar structure but with a dodecyl chain.
1-(2-Chlorophenyl)-3-benzylurea: Similar structure but with a benzyl group instead of a long alkyl chain.
The uniqueness of this compound lies in its specific chain length and the presence of the chlorophenyl group, which can influence its physical and chemical properties, as well as its biological activities.
Propiedades
Número CAS |
6312-78-3 |
|---|---|
Fórmula molecular |
C23H39ClN2O |
Peso molecular |
395.0 g/mol |
Nombre IUPAC |
1-(2-chlorophenyl)-3-hexadecylurea |
InChI |
InChI=1S/C23H39ClN2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20-25-23(27)26-22-19-16-15-18-21(22)24/h15-16,18-19H,2-14,17,20H2,1H3,(H2,25,26,27) |
Clave InChI |
SFZIOBCLKQZUJR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCNC(=O)NC1=CC=CC=C1Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[Bis(trifluoroacetoxy)]iodopentafluorobenzene](/img/structure/B14745055.png)
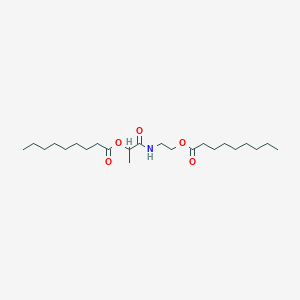

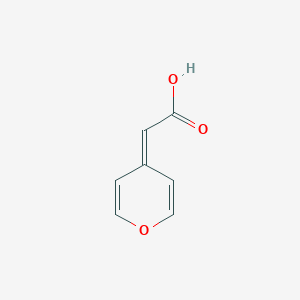
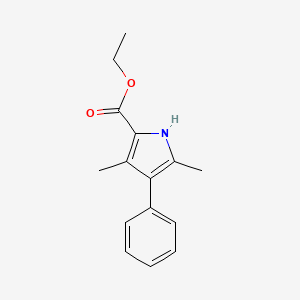
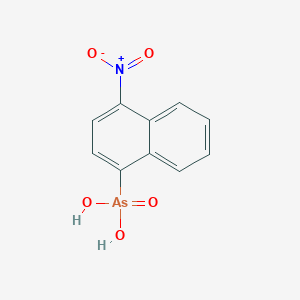
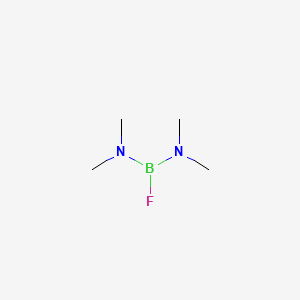
![Carbamic acid, [[(4-methylphenyl)sulfonyl]methyl]nitroso-, ethyl ester](/img/structure/B14745090.png)
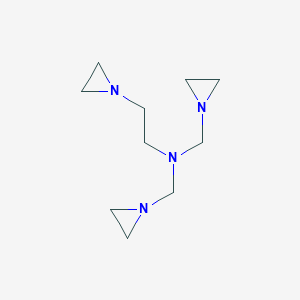
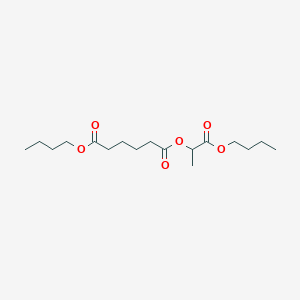
![2-[[4-(2-Cyanophenyl)phenyl]methylamino]-4-ethyl-3-nitrobenzoate](/img/structure/B14745104.png)

![4-[(2-Hydroxy-2,3-dihydro-1h-inden-1-yl)amino]benzoic acid](/img/structure/B14745108.png)

